molecular formula C19H19NOS2 B6477510 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-phenylpropanamide CAS No. 2640897-94-3

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-phenylpropanamide

Cat. No. B6477510
CAS RN: 2640897-94-3
M. Wt: 341.5 g/mol
InChI Key: SERXLOLMSZXKEE-UHFFFAOYSA-N
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Description

2,2’-Bithiophene is an organic compound and is the most common of the three isomers with formula (C4H3S)2 . It is a colorless solid, although commercial samples are often greenish .


Synthesis Analysis

2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .


Molecular Structure Analysis

The two rings in 2,2’-Bithiophene are coplanar, unlike the situation for biphenyl . The introduction of the 2,2’-bithiophene unit resulted in high molecular weight, improved interchain interaction, and better film quality .


Chemical Reactions Analysis

2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions .


Physical And Chemical Properties Analysis

2,2’-Bithiophene is a colorless solid with a melting point of 31.1 °C and a boiling point of 260 °C . It has a molar mass of 166.26 g·mol−1 .

Safety and Hazards

2,2’-Bithiophene may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

3-phenyl-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NOS2/c21-19(11-8-15-5-2-1-3-6-15)20-13-12-16-9-10-18(23-16)17-7-4-14-22-17/h1-7,9-10,14H,8,11-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERXLOLMSZXKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-phenylpropanamide

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